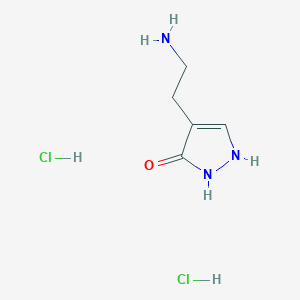
4-(2-Methyl-1,3-dithiolan-2-yl)phenyl 4-chlorobenzenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(2-Methyl-1,3-dithiolan-2-yl)phenyl 4-chlorobenzenecarboxylate” is a chemical compound with the linear formula C17H15ClO2S2 . It’s a part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of this compound is defined by its InChI code: 1S/C10H12OS2/c1-10 (12-6-7-13-10)8-2-4-9 (11)5-3-8/h2-5,11H,6-7H2,1H3 . The molecular weight is 350.889 . Further structural analysis would require more specific data or computational chemistry tools.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 350.889 . The InChI code is 1S/C10H12OS2/c1-10 (12-6-7-13-10)8-2-4-9 (11)5-3-8/h2-5,11H,6-7H2,1H3 . Additional properties like melting point, boiling point, solubility, etc., aren’t available in the sources retrieved.Aplicaciones Científicas De Investigación
Novel Formation of Iodobenzene Derivatives
Matsumoto, Takase, and Ogura (2008) reported on the novel formation of iodobenzene derivatives from specific methylthio-tosylhexadienynes through iodine-induced intramolecular cyclization. This process highlights the potential for synthesizing iodine-substituted benzenes, which could have applications in developing new pharmaceuticals or materials (S. Matsumoto, K. Takase, K. Ogura, 2008).
Synthesis and Characterization of Polymeric Materials
Coskun et al. (1998) explored the synthesis, characterization, and thermal degradation of poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate], demonstrating how specific chemical modifications can impact the properties and stability of polymeric materials. This research provides insights into designing polymers with tailored properties for various applications, such as in biodegradable materials or high-performance plastics (M. Coskun, Z. Ilter, E. Özdemir, K. Demirelli, M. Ahmedzade, 1998).
Photoassisted Fenton Reaction for Water Treatment
Pignatello and Sun (1995) investigated the complete oxidation of pollutants in water by the photoassisted Fenton reaction, showcasing the potential for advanced oxidation processes in treating water contaminated with pesticides or other harmful compounds. This study underlines the importance of chemical reactions in environmental remediation efforts (J. Pignatello, Yunfu. Sun, 1995).
Antihyperglycemic Agents Development
Kees et al. (1996) detailed the synthesis, structure-activity relationship studies, and antidiabetic characterization of specific pyrazol-3-one derivatives, providing a framework for developing new antihyperglycemic agents. This research contributes to the pharmaceutical field, particularly in creating more effective treatments for diabetes (K. Kees, J. Fitzgerald, K. Steiner, J. Mattes, B. Mihan, T. Tosi, D. Mondoro, M. McCaleb, 1996).
Direcciones Futuras
Propiedades
IUPAC Name |
[4-(2-methyl-1,3-dithiolan-2-yl)phenyl] 4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO2S2/c1-17(21-10-11-22-17)13-4-8-15(9-5-13)20-16(19)12-2-6-14(18)7-3-12/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMIVSHWLBSLSCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(SCCS1)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methyl-1,3-dithiolan-2-yl)phenyl 4-chlorobenzenecarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

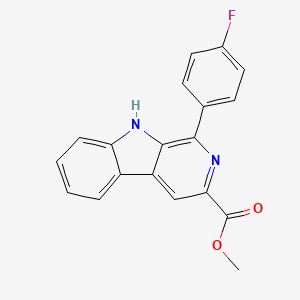
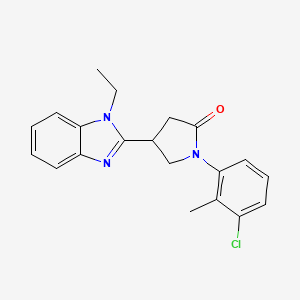
![4-(tert-butyl)-N-((3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamothioyl)benzamide](/img/structure/B2931786.png)
![Methyl 2-((3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2931787.png)
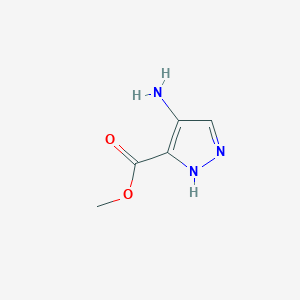
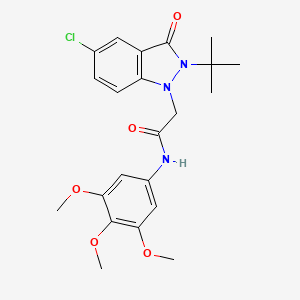
![2-(6-Tert-butylpyridazin-3-yl)-5-(6-ethyl-5-fluoropyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2931791.png)
![N-(2,4-dimethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2931794.png)
![6-(azepan-1-yl)-N-benzyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2931798.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[1-(trifluoromethyl)cyclobutyl]acetic acid](/img/structure/B2931801.png)
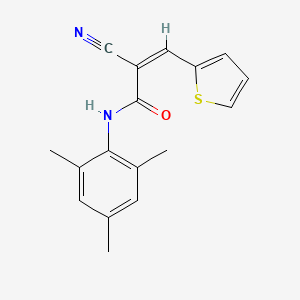
![2-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2931803.png)
![1-[(methylcarbamoyl)amino]-1-oxopropan-2-yl 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2931805.png)
